molecular formula C10H12N4 B13069873 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine

1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine

Cat. No.: B13069873
M. Wt: 188.23 g/mol
InChI Key: AZJZEWIIEWGACU-UHFFFAOYSA-N
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Description

1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine typically involves the condensation of 3-methylpyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Methylpyridin-2-YL)methyl]piperazine
  • 2-[(3-Methylpyridin-2-YL)methyl]-1H-benzimidazole
  • 3-Methylpyridine derivatives

Uniqueness

1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. The presence of both pyrazole and pyridine rings allows for diverse reactivity and interaction with various biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

1-[(3-methylpyridin-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H12N4/c1-8-3-2-4-12-10(8)7-14-6-9(11)5-13-14/h2-6H,7,11H2,1H3

InChI Key

AZJZEWIIEWGACU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CN2C=C(C=N2)N

Origin of Product

United States

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